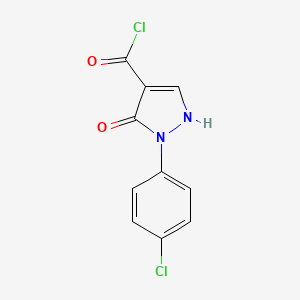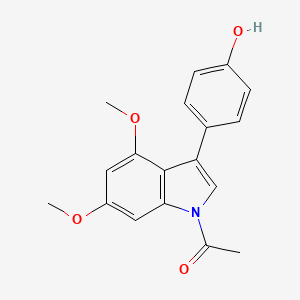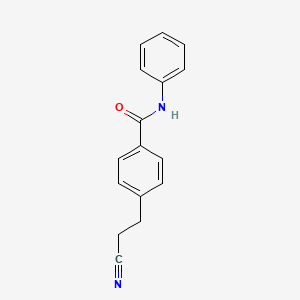![molecular formula C15H32I2OSi B14210218 Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- CAS No. 823180-29-6](/img/structure/B14210218.png)
Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- is a specialized organosilicon compound. It is characterized by the presence of a silane core bonded to three isopropyl groups and a 6,6-diiodohexyl ether group. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- typically involves the reaction of a silane precursor with 6,6-diiodohexanol under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an aprotic solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate alkoxide, which subsequently reacts with the silane precursor to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the diiodo groups to other functional groups such as hydrogen or alkyl groups.
Substitution: The iodine atoms in the 6,6-diiodohexyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- has a broad range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and sealants, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- exerts its effects involves the interaction of its functional groups with target molecules. The silane core can form strong covalent bonds with inorganic surfaces, while the 6,6-diiodohexyl group can participate in various chemical reactions. These interactions facilitate the modification of surfaces and the formation of stable, functionalized materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, [(6-iodohexyl)oxy]tris(1-methylethyl)-
- Silane, [(6,6-dibromohexyl)oxy]tris(1-methylethyl)-
- Silane, [(6,6-dichlorohexyl)oxy]tris(1-methylethyl)-
Uniqueness
Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- is unique due to the presence of two iodine atoms in the 6,6-diiodohexyl group. This feature imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. Additionally, the compound’s ability to form strong covalent bonds with inorganic surfaces makes it valuable in applications requiring durable and stable materials.
Propriétés
Numéro CAS |
823180-29-6 |
|---|---|
Formule moléculaire |
C15H32I2OSi |
Poids moléculaire |
510.31 g/mol |
Nom IUPAC |
6,6-diiodohexoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H32I2OSi/c1-12(2)19(13(3)4,14(5)6)18-11-9-7-8-10-15(16)17/h12-15H,7-11H2,1-6H3 |
Clé InChI |
JRYSTRCBEFJWFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OCCCCCC(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14210135.png)
![Morpholine, 4-[1-(phenylmethyl)-1-propylbutyl]-](/img/structure/B14210140.png)

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14210145.png)

![N-[2-(1H-Indol-3-yl)ethyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14210155.png)
![9-[4'-(9H-Carbazol-9-yl)[1,1'-biphenyl]-4-yl]-3-ethenyl-9H-carbazole](/img/structure/B14210165.png)
![Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide](/img/structure/B14210183.png)

![1-(2-Chlorophenyl)-3-[2-[(2-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14210189.png)

![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14210211.png)
